Pyrazole, 3,5-dimethyl-1-(3,4,5-trimethoxybenzoyl)-

CAS No.: 108132-57-6

Cat. No.: VC10902805

Molecular Formula: C15H18N2O4

Molecular Weight: 290.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 108132-57-6 |

|---|---|

| Molecular Formula | C15H18N2O4 |

| Molecular Weight | 290.31 g/mol |

| IUPAC Name | (3,5-dimethylpyrazol-1-yl)-(3,4,5-trimethoxyphenyl)methanone |

| Standard InChI | InChI=1S/C15H18N2O4/c1-9-6-10(2)17(16-9)15(18)11-7-12(19-3)14(21-5)13(8-11)20-4/h6-8H,1-5H3 |

| Standard InChI Key | KUFQYQWVZDXHJN-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NN1C(=O)C2=CC(=C(C(=C2)OC)OC)OC)C |

| Canonical SMILES | CC1=CC(=NN1C(=O)C2=CC(=C(C(=C2)OC)OC)OC)C |

Introduction

Structural Elucidation and Physicochemical Properties

Molecular Architecture

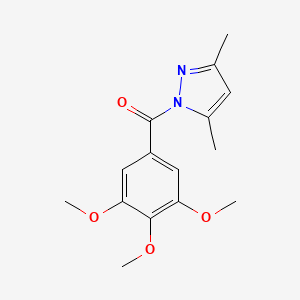

Pyrazole, 3,5-dimethyl-1-(3,4,5-trimethoxybenzoyl)-, possesses a molecular formula of and a molecular weight of 290.31 g/mol. The core pyrazole ring is substituted at the 1-position with a 3,4,5-trimethoxybenzoyl group and at the 3 and 5 positions with methyl groups (Figure 1). The trimethoxybenzoyl moiety introduces steric bulk and electron-donating methoxy groups, which are critical for interactions with biological targets such as tubulin and kinases .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| CAS No. | 108132-57-6 |

| IUPAC Name | (3,5-Dimethylpyrazol-1-yl)-(3,4,5-trimethoxyphenyl)methanone |

| SMILES | CC1=CC(=NN1C(=O)C2=CC(=C(C(=C2)OC)OC)OC)C |

| InChI Key | KUFQYQWVZDXHJN-UHFFFAOYSA-N |

| XLogP3 | 2.5 (estimated) |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 6 |

The absence of hydrogen bond donors and the presence of multiple methoxy groups contribute to its lipophilicity, as reflected in its estimated partition coefficient (XLogP3 = 2.5). This property likely enhances membrane permeability, a desirable trait for bioactive molecules targeting intracellular components like tubulin .

Synthetic Pathways and Analytical Considerations

Synthesis Strategies

The compound can be synthesized via acylation of 3,5-dimethylpyrazole with 3,4,5-trimethoxybenzoyl chloride, following methodologies reported for related triazole and pyrrolizine derivatives . A representative approach involves:

-

Preparation of 3,5-Dimethylpyrazole: Cyclocondensation of acetylacetone with hydrazine.

-

Acylation Reaction: Treatment with 3,4,5-trimethoxybenzoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous tetrahydrofuran (THF) at reflux .

Reaction Scheme:

Regioselectivity in acylation favors the 1-position of the pyrazole ring due to reduced steric hindrance, as confirmed by X-ray crystallography in analogous compounds .

Purification and Characterization

Purification typically involves column chromatography using silica gel and ethyl acetate/hexane eluents. High-resolution mass spectrometry (HRMS) and elemental analysis are employed to confirm molecular composition .

Biological Activities and Mechanistic Insights

Antiproliferative Activity

While direct cytotoxicity data for Pyrazole, 3,5-dimethyl-1-(3,4,5-trimethoxybenzoyl)-, is lacking, structurally related compounds exhibit potent antiproliferative effects. For instance, triazole analogs with the 3,4,5-trimethoxybenzoyl group demonstrated IC values of 0.21–6.0 nM against human cancer cell lines, surpassing the activity of combretastatin A-4 (CA-4) . Similarly, pyrrolizine derivatives inhibited tubulin polymerization with IC values of 0.52–6.26 μM . These findings suggest that the trimethoxybenzoyl moiety is critical for binding to the colchicine site of tubulin, disrupting microtubule assembly and inducing mitotic arrest .

Table 2: Comparative Cytotoxicity of Analogous Compounds

| Compound Class | IC (nM) | Target Cell Line | Mechanism |

|---|---|---|---|

| 1,2,4-Triazole Derivatives | 0.21–6.0 | MCF-7, HeLa | Tubulin Polymerization Inhibition |

| Pyrrolizines | 520–6260 | MCF-7/ADR | Kinase Inhibition, Apoptosis Induction |

Kinase Inhibition and Apoptotic Effects

Pyrrolizine analogs bearing the 3,4,5-trimethoxyphenyl group inhibited multiple oncogenic kinases, including EGFR and CDK-2, at micromolar concentrations . Molecular docking studies revealed high binding affinities (-9.2 to -10.1 kcal/mol) for these kinases, driven by hydrogen bonding with methoxy oxygen atoms and hydrophobic interactions with the trimethoxyphenyl group . Such multi-target activity could mitigate drug resistance, a common challenge in cancer therapy.

Future Directions and Research Opportunities

-

In Vivo Efficacy Studies: Evaluate antitumor activity in syngeneic or xenograft models, leveraging protocols used for triazole analogs .

-

Metabolic Stability Assays: Investigate cytochrome P450 interactions and plasma half-life using liver microsomes.

-

Structural Optimization: Explore substitutions on the pyrazole ring to enhance solubility (e.g., hydroxyl or amine groups).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume